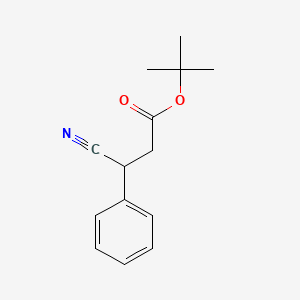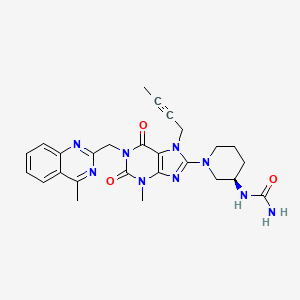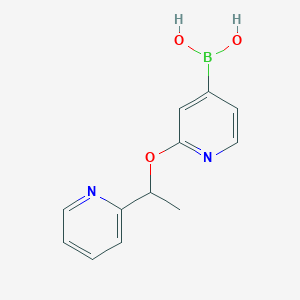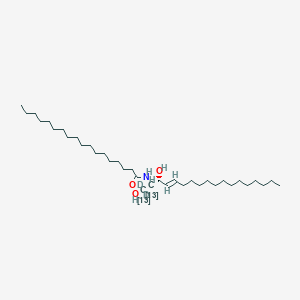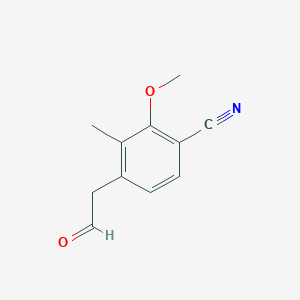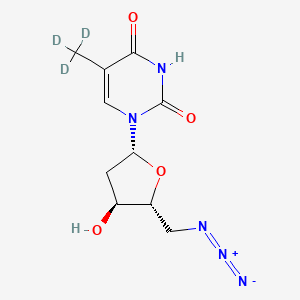![molecular formula C15H18N6O2 B13865577 3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13865577.png)
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide is a complex organic compound that features a triazine ring, an azetidine moiety, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the azetidine moiety, which can be synthesized through the hydrogenation of 1-benzhydryl-3-methoxyazetidine using palladium hydroxide as a catalyst in methanol . The triazine ring can be introduced through a nucleophilic substitution reaction involving cyanuric chloride and an appropriate amine . Finally, the benzamide group is attached via an amide coupling reaction using N-methylbenzamide and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The azetidine moiety can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine in an appropriate solvent like acetonitrile.
Major Products
Oxidation: 3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学研究应用
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine moiety may enhance the compound’s binding affinity and specificity. The overall effect is a modulation of biochemical pathways, which can lead to therapeutic outcomes such as inhibition of cancer cell proliferation or bacterial growth .
相似化合物的比较
Similar Compounds
3-Methoxyazetidine hydrochloride: Shares the azetidine moiety but lacks the triazine and benzamide groups.
3-(3-Methoxyazetidin-1-yl)pyrrolidine dihydrochloride: Contains a similar azetidine structure but with a pyrrolidine ring instead of the triazine and benzamide groups.
Uniqueness
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide is unique due to its combination of the triazine ring, azetidine moiety, and benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C15H18N6O2 |
|---|---|
分子量 |
314.34 g/mol |
IUPAC 名称 |
3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C15H18N6O2/c1-16-13(22)10-4-3-5-11(6-10)19-14-17-9-18-15(20-14)21-7-12(8-21)23-2/h3-6,9,12H,7-8H2,1-2H3,(H,16,22)(H,17,18,19,20) |
InChI 键 |
GIKBLRNGBJQSOS-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CC(=CC=C1)NC2=NC(=NC=N2)N3CC(C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib](/img/structure/B13865494.png)

![Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate](/img/structure/B13865512.png)
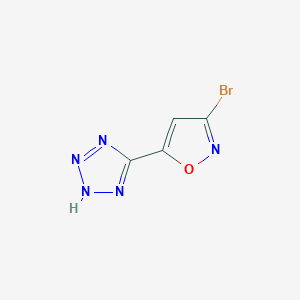
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13865539.png)
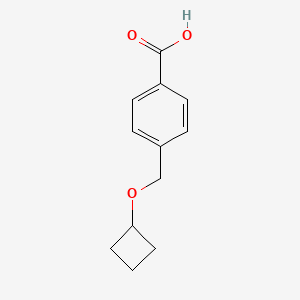
![4-(cyclopropylamino)-2-[(3-methyl-2H-indazol-6-yl)amino]pyrimidine-5-carboxamide](/img/structure/B13865556.png)
